o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-
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Overview
Description
o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-: is a chemical compound that belongs to the class of aromatic carboxylic acids It is a derivative of o-toluic acid, where the alpha position is substituted with a 3,4-dimethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- typically involves the reaction of o-toluic acid with 3,4-dimethylbenzoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One common approach is the catalytic oxidation of o-xylene to produce o-toluic acid, followed by the Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biological research to study its effects on cellular processes and metabolic pathways. It may also serve as a model compound for studying the behavior of similar aromatic carboxylic acids in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Industrially, o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is used in the production of dyes, pigments, and pharmaceuticals. It is also employed as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
o-Toluic acid: The parent compound, which lacks the 3,4-dimethylbenzoyl group.
p-Toluic acid: An isomer with the methyl group in the para position.
m-Toluic acid: An isomer with the methyl group in the meta position.
Uniqueness: o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
50439-02-6 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-14(9-12(11)2)16(18)10-13-5-3-4-6-15(13)17(19)20/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
ZOOUBGRVRUUFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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